molecular formula C9H4Br4O B14628250 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene CAS No. 54784-88-2

1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene

Cat. No.: B14628250
CAS No.: 54784-88-2
M. Wt: 447.74 g/mol
InChI Key: MGKSSJKEDYEURY-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene is a brominated aromatic compound It consists of a benzene ring substituted with three bromine atoms and an additional bromoprop-2-yn-1-yl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,3,5-tribromobenzene, which is commercially available or can be synthesized by bromination of benzene.

    Etherification: The key step involves the etherification of 1,3,5-tribromobenzene with 3-bromoprop-2-yn-1-ol. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the alkyne moiety.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be used.

    Coupling Reactions: Palladium catalysts and copper iodide (CuI) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.

    Chemical Biology: The compound can be used as a probe to study biological processes involving brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene depends on its specific application

    Covalent Bond Formation: The bromine atoms can

Properties

CAS No.

54784-88-2

Molecular Formula

C9H4Br4O

Molecular Weight

447.74 g/mol

IUPAC Name

1,3,5-tribromo-2-(3-bromoprop-2-ynoxy)benzene

InChI

InChI=1S/C9H4Br4O/c10-2-1-3-14-9-7(12)4-6(11)5-8(9)13/h4-5H,3H2

InChI Key

MGKSSJKEDYEURY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC#CBr)Br)Br

Origin of Product

United States

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